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Abstract
This technical guide addresses the thermochemical data for 2,3-butanedithiol. A
comprehensive search of publicly available scientific databases, including the NIST Chemistry

WebBook, indicates that quantitative thermochemical data such as enthalpy of formation,

entropy, and heat capacity for 2,3-butanedithiol are not freely accessible and are likely part of

subscription-based services like the "NIST / TRC Web Thermo Tables".[1] While specific

experimental data for this compound is limited, this document provides a summary of its known

physical and chemical properties. Furthermore, it outlines the standard experimental and

computational methodologies employed for the determination of thermochemical data for

organic compounds, offering a foundational understanding for researchers in the field. This

guide also presents a generalized workflow for the experimental determination of such

properties.

Introduction to 2,3-Butanedithiol
2,3-Butanedithiol, also known as 2,3-dimercaptobutane, is a dithiol compound with the

chemical formula C₄H₁₀S₂.[1][2][3] Its structure consists of a four-carbon chain with thiol (-SH)

groups attached to the second and third carbon atoms. This compound is of interest in various

chemical and biological research areas due to the reactivity of its thiol groups, which can

undergo oxidation to form disulfide bonds and can chelate to metal ions.
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Physicochemical Properties of 2,3-Butanedithiol
While specific thermochemical data remains elusive in public domains, a summary of the

available physical and chemical properties of 2,3-butanedithiol is presented in Table 1. This

data has been aggregated from various sources, including PubChem and chemical supplier

databases.

Table 1: Physical and Chemical Properties of 2,3-Butanedithiol

Property Value Source

Molecular Formula C₄H₁₀S₂ [1][2][3]

Molecular Weight 122.25 g/mol [2][3]

CAS Registry Number 4532-64-3 [1][2]

Appearance Colorless to light yellow liquid

Boiling Point 86-87 °C at 50 mmHg [2][3]

Density 0.995 g/mL at 25 °C [3]

Refractive Index 1.5194 at 20 °C [3]

Solubility
Insoluble in water; soluble in

alcohol and fats.[2][4]
[2][4]

Vapor Density >1 (vs air)

Methodologies for Determining Thermochemical
Data
The determination of thermochemical properties for organic compounds like 2,3-butanedithiol
is a critical aspect of chemical thermodynamics. These values are essential for understanding

reaction energetics, chemical equilibrium, and process design. The following sections detail the

principal experimental and computational methods used to obtain this data.

Experimental Methodologies
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3.1.1. Combustion Calorimetry for Enthalpy of Formation

The standard enthalpy of formation (ΔfH°) is a fundamental thermochemical quantity. For many

organic compounds, it is determined indirectly from the enthalpy of combustion (ΔcH°), which is

measured experimentally using calorimetry.

Principle: A known mass of the substance is completely combusted in a high-pressure

oxygen atmosphere within a sealed container called a "bomb." The heat released by the

combustion reaction is absorbed by the surrounding water bath, and the resulting

temperature change is precisely measured.

Apparatus: The most common instrument for this purpose is the bomb calorimeter.[5] It

consists of a high-strength, corrosion-resistant bomb, a water-filled calorimetric vessel, a

stirrer, a thermometer, and an insulating jacket.

Procedure:

A weighed sample of the compound is placed in a crucible inside the bomb.

The bomb is sealed and pressurized with pure oxygen.

The bomb is submerged in a known quantity of water in the calorimeter.

The initial temperature of the water is recorded.

The sample is ignited electrically.

The final temperature of the water is recorded after thermal equilibrium is reached.

Calculation: The heat of combustion at constant volume (ΔcU) is calculated from the

temperature rise and the heat capacity of the calorimeter system. This value is then

corrected to obtain the standard enthalpy of combustion at constant pressure (ΔcH°). Finally,

the standard enthalpy of formation is calculated using Hess's law, from the known standard

enthalpies of formation of the combustion products (CO₂, H₂O, and SO₂ for a sulfur-

containing compound).

3.1.2. Other Calorimetric and Thermal Analysis Techniques
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Differential Scanning Calorimetry (DSC): DSC measures the difference in the amount of heat

required to increase the temperature of a sample and a reference as a function of

temperature. It is used to determine heat capacities, as well as enthalpies of fusion and

vaporization, which are important for understanding phase transitions.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a

function of temperature or time. It is useful for studying decomposition and sublimation

processes, from which the enthalpy of sublimation can be derived.

Computational Methodologies
With the advancement of computational chemistry, theoretical methods have become a

powerful tool for predicting the thermochemical properties of molecules.

Ab Initio Calculations: These methods are based on quantum mechanics and use first

principles to solve the electronic structure of a molecule. High-level ab initio methods, such

as coupled-cluster with single, double, and perturbative triple excitations (CCSD(T)), can

provide highly accurate enthalpies of formation.[6] The general approach involves calculating

the total electronic energy, zero-point vibrational energy, and thermal corrections to obtain

the enthalpy.[6]

Density Functional Theory (DFT): DFT is another quantum mechanical method that is

computationally less expensive than high-level ab initio methods, making it suitable for larger

molecules. Various functionals are available, and their accuracy for thermochemical

predictions can vary.

Group Additivity Methods: These are semi-empirical methods that estimate thermochemical

properties by summing the contributions of individual functional groups within a molecule.

The NIST website provides tools for estimating gas-phase thermodynamic properties based

on group additivity.[7]

Generalized Workflow for Thermochemical Data
Determination
The following diagram illustrates a generalized workflow for the experimental and

computational determination of the standard enthalpy of formation of an organic compound.
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Figure 1: A generalized workflow for the determination of the standard enthalpy of formation

(ΔfH°) of an organic compound, showcasing both experimental (bomb calorimetry) and

computational approaches, leading to validated thermochemical data.

Conclusion
While a direct compilation of quantitative thermochemical data for 2,3-butanedithiol is not

possible at present due to the limited availability of public information, this guide provides the

foundational knowledge necessary for researchers in this area. The summarized

physicochemical properties offer a starting point for experimental design. The detailed overview

of established experimental techniques, particularly combustion calorimetry, and the

introduction to powerful computational methods, provide a roadmap for either determining

these values in the laboratory or predicting them through theoretical calculations. The

presented workflow illustrates the synergy between experimental and computational chemistry

in establishing reliable thermochemical data, a crucial step in advancing research and

development in chemistry and drug discovery.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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